3-(5-{[6,7-DIMETHYL-3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-2-FURYL)BENZOIC ACID
Description
The compound “3-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoic acid” is a complex organic molecule with the molecular formula C23H16N2O5S . It has a molecular weight of 432.4 g/mol . The structure of the compound includes a thiazolo[3,2-a]benzimidazole core, which is a bicyclic system containing a thiazole ring fused with a benzimidazole ring . This core is substituted with a dimethyl group and an oxo group .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These can include halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes . An efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .
Molecular Structure Analysis
The molecular structure of the compound is characterized by a thiazolo[3,2-a]benzimidazole core, which is a bicyclic system containing a thiazole ring fused with a benzimidazole ring . This core is substituted with a dimethyl group and an oxo group . The exact mass of the compound is 432.07799279 g/mol .
Chemical Reactions Analysis
The compound, being a derivative of thiazolo[3,2-a]pyrimidine, possesses an active methylene group (C2H2), which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . This allows for a wide range of chemical reactions and modifications to be performed on the compound .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 432.4 g/mol and a molecular formula of C23H16N2O5S . It has a topological polar surface area of 131 Ų and a complexity of 775 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . It also has a rotatable bond count of 3 .
Future Directions
Given the promising biological activities of thiazolo[3,2-a]pyrimidine derivatives , future research could focus on further exploring the therapeutic potential of this compound. This could involve conducting more detailed biological studies to understand its mechanism of action, as well as optimizing its structure to improve its efficacy and safety profile.
Properties
IUPAC Name |
3-[5-[(E)-(6,7-dimethyl-1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4S/c1-12-8-17-18(9-13(12)2)25-21(26)20(30-23(25)24-17)11-16-6-7-19(29-16)14-4-3-5-15(10-14)22(27)28/h3-11H,1-2H3,(H,27,28)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQGOGQMRRNBFF-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N3C(=O)/C(=C\C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)/SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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